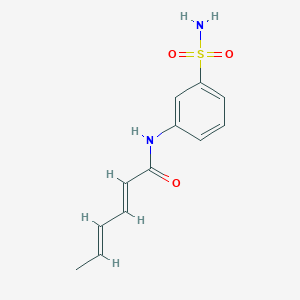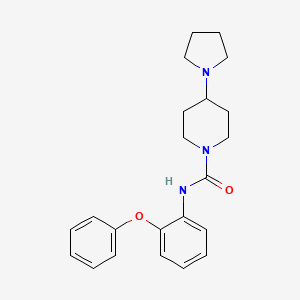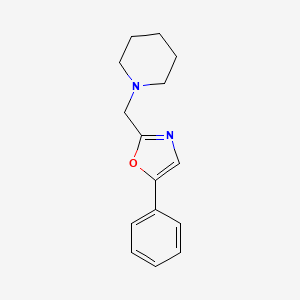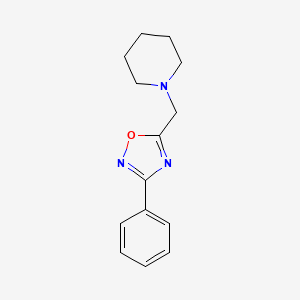![molecular formula C14H20N2O B7646204 1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide, commonly known as MPMP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is widely used in the field of neuroscience. MPMP has been found to have a unique mechanism of action and can be synthesized using various methods.
Mécanisme D'action
MPMP acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward and motivation and is implicated in various neurological disorders, including addiction and schizophrenia. MPMP has been found to block the binding of dopamine to the D3 receptor, thereby reducing the activity of this pathway.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects, primarily in the brain. It has been found to reduce the release of dopamine in the nucleus accumbens, a key component of the mesolimbic pathway. MPMP has also been found to reduce the activity of the prefrontal cortex, which is involved in decision-making and impulse control.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for lab experiments, including its selectivity for the dopamine D3 receptor and its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. However, there are also some limitations to using MPMP in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
For the study of MPMP include its potential use in the treatment of addiction and other neurological disorders, as well as its potential applications in drug discovery.
Méthodes De Synthèse
MPMP can be synthesized using various methods, including the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-methylbenzyl chloride in the presence of a base. The reaction mixture is then purified using column chromatography to obtain pure MPMP. Another method involves the reaction of 1-benzylpiperidine-4-carboxylic acid with 2-methylbenzyl bromide in the presence of a base. The reaction mixture is then purified using recrystallization to obtain pure MPMP.
Applications De Recherche Scientifique
MPMP has a wide range of scientific research applications, primarily in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor and can be used to study the role of this receptor in various neurological disorders. MPMP has also been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, making it a potential candidate for the treatment of depression and other mood disorders.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-5-13(11)10-16-8-6-12(7-9-16)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOXQTUAKLRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)


![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)

![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)


![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)


